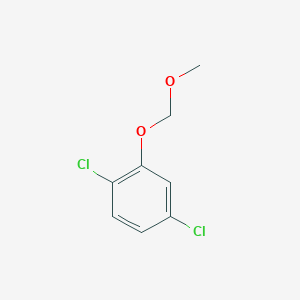
1,4-Dichloro-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-(methoxymethoxy)benzene: is an organic compound with the molecular formula C8H8Cl2O2 . It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethoxy group is substituted at the 2 position. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the methoxymethoxy group. One common method involves the following steps:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.
Methoxymethoxylation: The 1,4-dichlorobenzene is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethoxy group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dichloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-hydroxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution: Products include 1,4-dichloro-2-alkoxybenzene or 1,4-dichloro-2-aminobenzene.
Oxidation: Products include 1,4-dichloro-2-formylbenzene or 1,4-dichloro-2-carboxybenzene.
Reduction: Products include 1,4-dichloro-2-hydroxybenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-(methoxymethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dichloro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. The methoxymethoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1,4-Dichloro-2-hydroxybenzene: Similar structure but has a hydroxy group instead of the methoxymethoxy group.
1,4-Dichloro-2-aminobenzene: Similar structure but has an amino group instead of the methoxymethoxy group.
Uniqueness: 1,4-Dichloro-2-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1,4-dichloro-2-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUZNEIRPVLTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
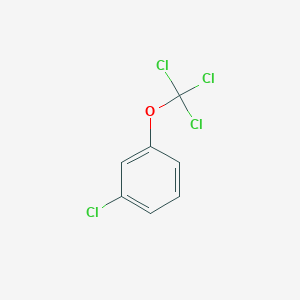
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)
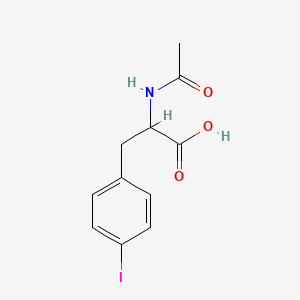
![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)
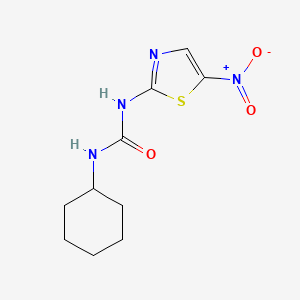
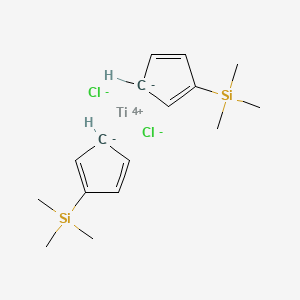
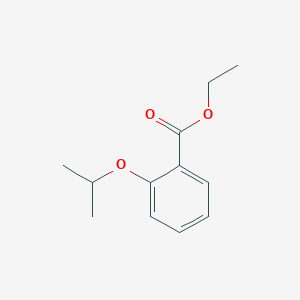
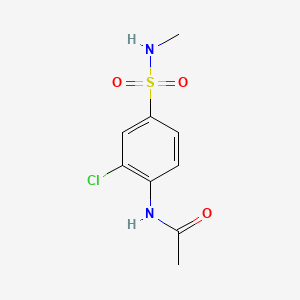


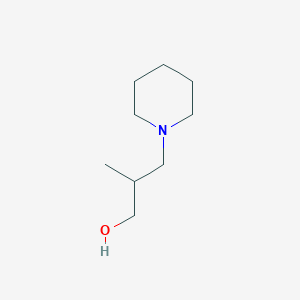


![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
